2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
CAS No.: 946293-75-0
Cat. No.: VC11970921
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946293-75-0 |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 g/mol |
| IUPAC Name | N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18) |
| Standard InChI Key | OQBLKZJHGNIGBH-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
2-Phenyl-N-{5H,6H,7H- triazolo[3,4-b][1, thiazin-3-yl}acetamide is a bicyclic compound featuring a triazolo-thiazine core linked to a phenylacetamide group. Key molecular descriptors include:
The triazolo-thiazine system contributes to planar aromaticity, enabling π-π interactions with biological targets, while the acetamide side chain enhances solubility and hydrogen-bonding capacity.
Spectroscopic Characterization
Though experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs such as 4-(((6-amino-7H- triazolo[3,4-b][1, thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol demonstrate characteristic IR absorptions at 3200–3400 cm (N–H stretch) and 1650–1750 cm (C=O) . Similar features are anticipated for the title compound.
Synthesis and Derivative Development
Derivative Optimization
Structural modifications focus on enhancing bioavailability and target affinity. Substitutions at the phenyl ring (e.g., electron-withdrawing groups) or thiazine nitrogen atoms (e.g., alkylation) are common strategies. For instance, methyl substitution at the thiazine 6-position improved metabolic stability in analog studies .
Pharmacological Activities
Anticancer Activity
Preliminary assays on similar compounds reveal cytotoxic effects against MCF-7 breast cancer cells (IC = 12.5 µM) and A549 lung carcinoma cells (IC = 18.7 µM) . The acetamide moiety likely enhances cellular uptake, while the triazolo-thiazine core intercalates DNA or inhibits topoisomerase II.
Anti-Inflammatory and Antioxidant Effects
In carrageenan-induced rat paw edema models, triazolo-thiazine derivatives reduced inflammation by 62% at 50 mg/kg . Antioxidant activity, measured via DPPH radical scavenging, reached 78% at 100 µM . These effects correlate with suppression of NF-κB and COX-2 pathways.
Mechanistic Insights
Target Engagement
The compound’s triazole ring participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets), while the thiazine sulfur atom coordinates metal ions in metalloproteinases. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 .
Pharmacokinetic Considerations
Future Research Directions
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Synthetic Chemistry: Develop regioselective methods to functionalize the thiazine ring without disrupting the triazole moiety.
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In Vivo Studies: Evaluate oral bioavailability and toxicity in rodent models.
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Target Deconvolution: Use chemoproteomics to identify off-target interactions.
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Formulation: Explore nanoencapsulation to improve aqueous solubility.
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